H-Ala-val-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

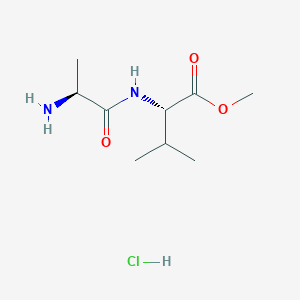

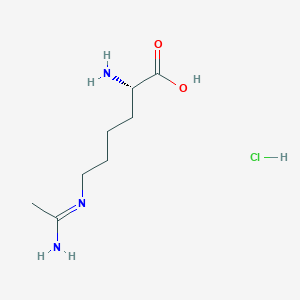

H-Ala-val-ome hcl is a derivative of valine . It is not intended for human or veterinary use and is used only for research. The molecular formula is C9H19ClN2O3 and the molecular weight is 238.71.

Synthesis Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis

The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.Chemical Reactions Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Physical And Chemical Properties Analysis

The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.Aplicaciones Científicas De Investigación

A study by Urry et al. (1977) found that an analogue where Ala replaces Val in a specific polypeptide does not show an inverse temperature transition, providing insights into the "hydrophobic effect" responsible for inverse temperature transitions in aqueous systems (Urry, Khaled, Rapaka, & Okamoto, 1977).

Rapaka, Okamoto, and Urry (2009) synthesized two sequential polypeptides involving H-Ala-Val-OMe HCl, observing that these polypeptides did not coacervate under specific conditions, highlighting the importance of hydrophobic side chain interactions in coacervation (Rapaka, Okamoto, & Urry, 2009).

In a study on human health, Passaro et al. (2001) investigated a genetic polymorphism involving Ala and Val in relation to plasma homocysteine levels and carotid damage, offering insights into genetic variations and their impact on vascular health (Passaro, Vanini, Calzoni, Alberti, Zamboni, Fellin, & Solini, 2001).

Another study by Rapaka and Urry (2009) on sequential polypeptide models of tropoelastin involving H-Ala-Val-OMe HCl emphasized the molecular weight dependence of coacervation and the importance of side chain interactions (Rapaka & Urry, 2009).

Saffari et al. (2013) explored the genetic polymorphism of Ala/Val in relation to coronary artery disease, providing evidence on the genetic factors influencing vascular health (Saffari, Senemar, Karimi, Bahari, Jooyan, & Yavarian, 2013).

Bostom et al. (1996) investigated the role of folate status and a common mutation involving Ala and Val in methylenetetrahydrofolate reductase (MTHFR) as determinants of plasma homocysteine in maintenance dialysis patients (Bostom, Shemin, Lapane, Nadeau, Sutherland, Chan, Rozen, Yoburn, Jacques, Selhub, & Rosenberg, 1996).

A study by Nahon et al. (2005) on genetic dimorphism in superoxide dismutase involving Ala and Val elucidated the susceptibility to alcoholic cirrhosis, hepatocellular carcinoma, and mortality in alcoholic patients (Nahon, Sutton, Pessayre, Rufat, Degoul, Ganne-Carrié, Ziol, Charnaux, N’kontchou, Trinchet, Gattegno, & Beaugrand, 2005).

Kagan et al. (1980) explored the role of synthetic repeat polypeptides analogous to elastin, including H-Ala-Val-OMe HCl, as substrates for lysyl oxidase, contributing to our understanding of cross-linkages in proteins (Kagan, Tseng, Trackman, Okamoto, Rapaka, & Urry, 1980).

Direcciones Futuras

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRBJKPSOSGIC-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-val-ome hcl | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)